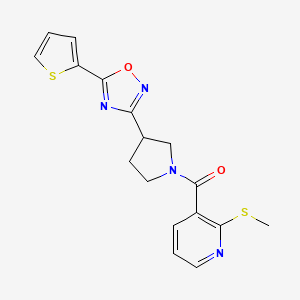

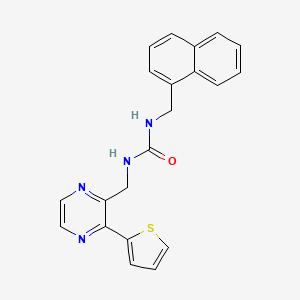

dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, also known as DCTD, is a synthetic compound with a unique chemical structure that has been studied for its potential applications in a variety of scientific research fields. DCTD is a non-toxic, water-soluble compound that has been used in the synthesis of various pharmaceuticals and other compounds. It has also been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

A study by (Yagiz et al., 2021) explored the synthesis of various derivatives of dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate under green chemistry conditions, avoiding the use of solvents and catalysts. This approach is important for developing environmentally friendly synthesis methods.

Inhibition Properties Against Xanthine Oxidase

The same study investigated the inhibition properties of these derivatives on xanthine oxidase (XO) activity. The results indicated significant inhibition activities, with IC50 values ranging from 0.71 to 2.25 µM. This highlights the potential of these compounds in medicinal chemistry, especially in the context of diseases related to XO activity.

Molecular Rearrangements and Structural Studies

Molecular Rearrangements

(L'abbé et al., 1990) discussed molecular rearrangements of triazole derivatives. These findings are essential for understanding the chemical behavior of these compounds under different conditions, which is crucial for their application in various fields of chemistry.

X-ray Crystallography

(Yeo et al., 2019) conducted a study involving the X-ray crystallography of a related triazole compound. X-ray crystallography is vital for determining the exact molecular structure of compounds, which is fundamental in drug design and material science.

Advanced Chemical Applications

Tetrel Bonding Interactions

Research by (Ahmed et al., 2020) on tetrel bonding interactions in triazole derivatives, including those with chlorophenyl groups, contributes significantly to the understanding of non-covalent interactions in chemistry. These interactions are crucial for the design of new materials and pharmaceuticals.

Synthesis of Novel Thioglycosides

(Aouad, 2016) explored the synthesis of novel thioglycosides and acyclonucleoside analogs carrying triazole moieties, indicating the broad applicability of these compounds in the development of new pharmaceutical agents.

Propiedades

IUPAC Name |

dimethyl 1-(4-chlorophenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRBFGYDOPWRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2444815.png)

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR](/img/structure/B2444824.png)

![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)

![2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid](/img/structure/B2444829.png)

![3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2444830.png)

![2-[(2-Fluorophenyl)methoxy]pyrazine](/img/structure/B2444833.png)